

# Navigating the Propanolamine Scaffold: A Technical Guide for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name:	<i>1-Diphenylamino-3-methylamino-propan-2-ol</i>
CAS No.:	801228-38-6
Cat. No.:	B2659277

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A Note on the Target Compound: Initial searches for a compound with the specific name "**1-Diphenylamino-3-methylamino-propan-2-ol**" did not yield a corresponding entry in established chemical databases. This suggests that the name may be non-standard or refer to a novel, undocumented molecule. However, the requested structure belongs to the broader, pharmacologically significant class of substituted propanolamines. This guide will therefore focus on the synthesis, characterization, and application of this vital chemical scaffold, providing researchers and drug development professionals with a comprehensive framework for its utilization.

## Introduction to the Propanolamine Scaffold

Substituted propanolamines are a cornerstone of medicinal chemistry, characterized by a propyl chain with a hydroxyl group at the 2-position and amino functionalities at the 1- and 3-positions. This structural motif is prevalent in a wide array of biologically active molecules, most notably as antagonists of adrenergic receptors. The precise nature and placement of substituents on the aromatic rings and amino groups allow for fine-tuning of the molecule's pharmacological properties, including receptor selectivity, potency, and pharmacokinetic profile.

## IUPAC Nomenclature and Structural Identification

Due to the potential for ambiguity with common names, strict adherence to IUPAC nomenclature is crucial for clear communication in a research and development setting.

For the initially requested, but unconfirmed, structure "**1-Diphenylamino-3-methylamino-propan-2-ol**", the systematic IUPAC name would be:

- 1-(Diphenylamino)-3-(methylamino)propan-2-ol

This name specifies:

- A three-carbon propane chain as the parent structure.
- A hydroxyl (-OH) group at the second carbon, denoted by "-2-ol".
- A diphenylamino group  $-(\text{C}_6\text{H}_5)_2\text{N}$  at the first carbon.
- A methylamino group  $(-\text{NHCH}_3)$  at the third carbon.

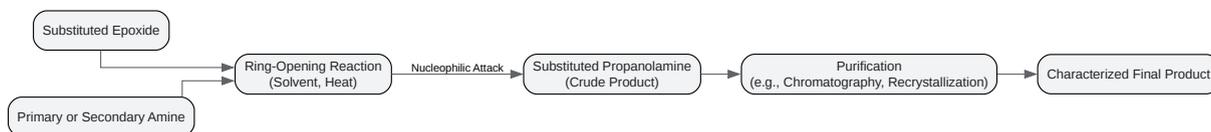
As this specific compound is not documented, a corresponding CAS (Chemical Abstracts Service) number is not available. Researchers synthesizing novel compounds are advised to follow the appropriate procedures for characterization and registration to obtain a new CAS number.

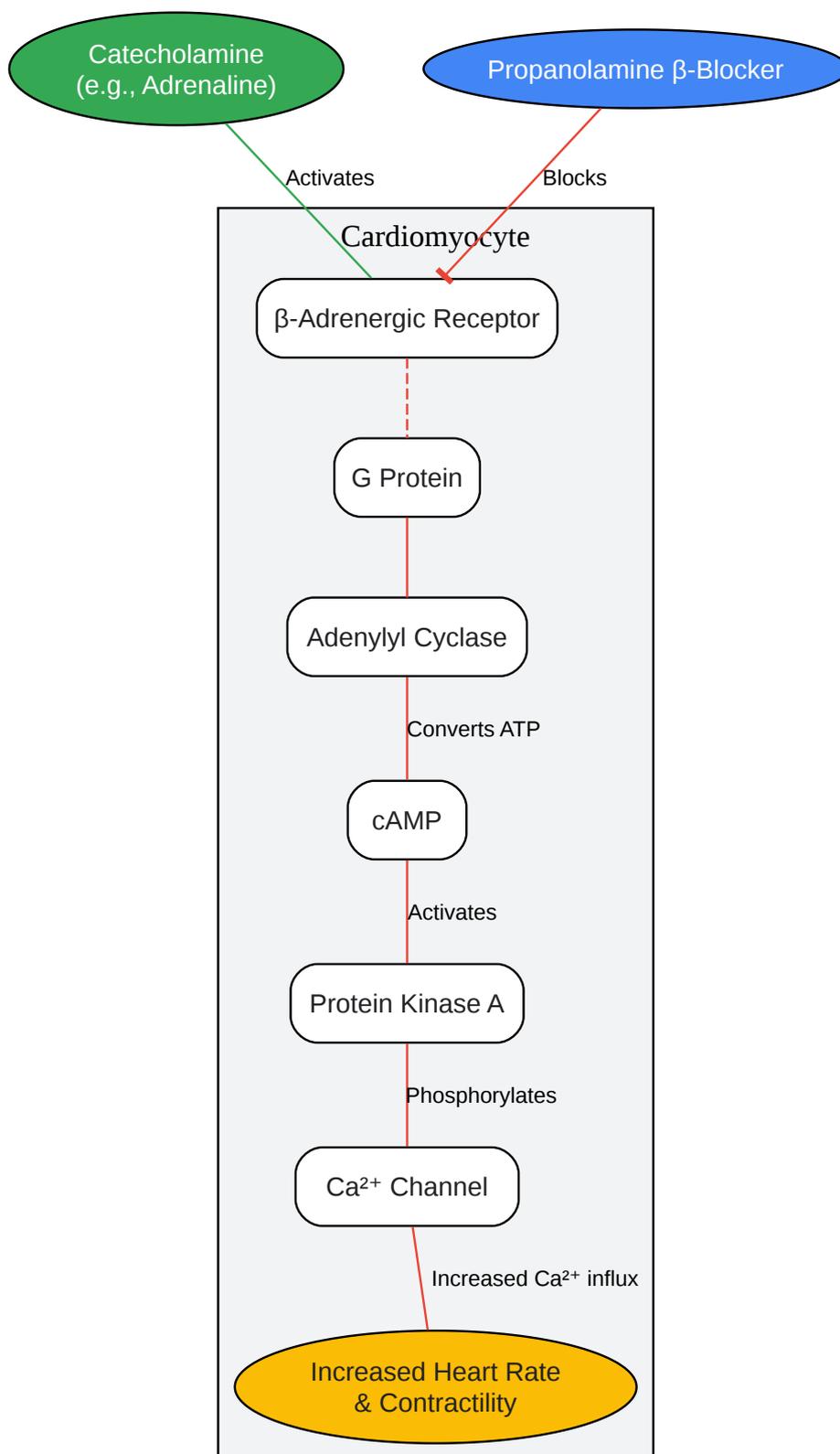
## Synthesis Strategies for Substituted Propanolamines

The synthesis of substituted propanolamines can be approached through several strategic pathways. The choice of route often depends on the desired stereochemistry and the nature of the substituents. A common and versatile approach involves the reaction of an epoxide with an amine.

### General Synthesis Workflow: Epoxide Ring-Opening

A prevalent method for constructing the propanolamine backbone is the nucleophilic ring-opening of a substituted epoxide by an amine. This reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.





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